

# evaluating the cost-effectiveness of ferric citrate in clinical trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ferric Phosphate*

Cat. No.: *B078767*

[Get Quote](#)

## Ferric Citrate: A Cost-Effectiveness Analysis in Clinical Trials

Ferric citrate has emerged as a significant therapeutic option for managing hyperphosphatemia in patients with chronic kidney disease (CKD), offering a dual mechanism of action that not only controls serum phosphorus levels but also addresses iron deficiency anemia. This guide provides a comprehensive comparison of ferric citrate with other phosphate binders, supported by data from key clinical trials, to assist researchers, scientists, and drug development professionals in evaluating its cost-effectiveness and clinical utility.

## Comparative Efficacy and Safety

Ferric citrate has demonstrated comparable efficacy to other established phosphate binders, such as sevelamer carbonate and calcium acetate, in lowering serum phosphorus levels. A meta-analysis of 16 randomized clinical trials involving 1754 participants showed no statistically significant difference in serum phosphorus reduction between ferric citrate and active controls. However, ferric citrate showed a significant reduction compared to placebo.

A key advantage of ferric citrate is its positive impact on iron metabolism. Clinical trials have consistently shown that treatment with ferric citrate leads to significant increases in hemoglobin, serum ferritin, and transferrin saturation.<sup>[1]</sup> This often translates to a reduced need for intravenous iron and erythropoiesis-stimulating agents (ESAs), which are costly components of anemia management in CKD patients.

Adverse events associated with ferric citrate are generally mild, with the most common being gastrointestinal in nature, such as stool discoloration, constipation, and bloating.[2]

## Economic Evaluation: A Cost-Saving Alternative

Multiple pharmacoeconomic studies and models have highlighted the potential for significant cost savings with ferric citrate. These savings are primarily driven by the reduction in the use of IV iron and ESAs.

One study projected that the use of ferric citrate could lead to a 20% reduction in ESA usage and a 40% reduction in IV iron usage, resulting in potential savings of \$0.9–1.1 billion in the United States. Another analysis, from a managed-care perspective, estimated a reduction of \$160 per patient per month in overall dialysis costs.[2] A Markov microsimulation model further supported these findings, indicating a net budgetary saving of approximately \$213,223 per year for every 100 patients treated with ferric citrate as a first-line phosphate binder compared to the standard of care.[3]

In a Japanese study evaluating ferric citrate hydrate for iron deficiency anemia, various treatment strategies using ferric citrate were found to be cost-effective from a payer's perspective and cost-saving from a limited societal perspective when compared to sodium ferrous citrate.[4]

## Data Summary

Table 1: Efficacy of Ferric Citrate in Hyperphosphatemia and Anemia

| Outcome Measure            | Ferric Citrate vs.<br>Placebo          | Ferric Citrate vs.<br>Active Controls<br>(Sevelamer,<br>Calcium Acetate,<br>etc.) | Reference |
|----------------------------|----------------------------------------|-----------------------------------------------------------------------------------|-----------|
| Serum Phosphorus Reduction | Significant Reduction (MD -1.76 mg/dL) | No Statistically Significant Difference (MD -0.09 mg/dL)                          |           |
| Hemoglobin Improvement     | Significant Improvement (MD 0.39 g/dL) | Significant Improvement (MD 0.43 g/dL)                                            |           |
| IV Iron and ESA Use        | Not Applicable                         | Reduced need for IV iron and ESAs                                                 |           |

Table 2: Cost-Effectiveness of Ferric Citrate

| Economic Model/Study                        | Comparator(s)                              | Key Findings                                                                                                                                   | Reference |
|---------------------------------------------|--------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Managed-Care Perspective Model              | Other phosphate binders                    | Projected monthly reduction of 8.15% in ESA cost and 33.2% in IV iron cost. Overall reduction of \$160 per month in dialysis cost per patient. |           |
| Markov Microsimulation Model                | Standard of Care (other phosphate binders) | Net budgetary savings of +US\$213,223/year per 100 patients treated.                                                                           |           |
| Japanese Cost-Effectiveness Study (for IDA) | Sodium Ferrous Citrate                     | Ferric citrate strategies were cost-effective from a payer's perspective and cost-saving from a limited societal perspective.                  |           |

## Experimental Protocols

### Key Clinical Trial: A Phase 3, Sequential, Randomized, Open-Label, Active-Control Study (Lewis et al., 2015)

This pivotal trial evaluated the efficacy and safety of ferric citrate as a phosphate binder in patients with end-stage renal disease on dialysis.

- Study Design: A two-period study consisting of a 52-week active-control period followed by a 4-week placebo-controlled, randomized withdrawal period.
- Patient Population: 441 adult patients with ESRD on thrice-weekly hemodialysis or peritoneal dialysis.

- Inclusion Criteria: Serum phosphorus >6.0 mg/dL after a 1- to 2-week washout of previous phosphate binders.
- Exclusion Criteria: History of significant gastrointestinal disease, serum ferritin >1000 ng/mL, or transferrin saturation >50%.
- Intervention:
  - Active-Control Period: Patients were randomized (2:1) to receive either ferric citrate or an active control (sevelamer carbonate and/or calcium acetate). Doses were titrated to achieve a target serum phosphorus level of 3.5 to 5.5 mg/dL.
  - Withdrawal Period: Patients who completed the active-control period on ferric citrate and had a serum phosphorus level between 3.5 and 5.5 mg/dL were re-randomized (1:1) to continue ferric citrate or receive a placebo.
- Primary Endpoint: The primary efficacy endpoint was the change in serum phosphorus from baseline to the end of the 4-week withdrawal period.
- Secondary Endpoints: Changes in hemoglobin, ferritin, transferrin saturation, and the use of IV iron and ESAs during the 52-week active-control period.

## Mechanisms of Action and Signaling Pathways

Ferric citrate exerts its therapeutic effects through two primary mechanisms:

- Phosphate Binding: In the gastrointestinal tract, ferric iron ( $Fe^{3+}$ ) dissociates from the citrate and binds to dietary phosphate, forming insoluble **ferric phosphate**. This complex is then excreted in the feces, reducing the overall absorption of phosphate into the bloodstream.
- Iron Absorption: A portion of the ferric iron from ferric citrate is reduced to ferrous iron ( $Fe^{2+}$ ) and absorbed through the divalent metal transporter 1 (DMT1) on the apical membrane of enterocytes. It is then transported into the circulation via ferroportin. This absorbed iron contributes to the body's iron stores and is utilized for erythropoiesis, thereby improving anemia.



[Click to download full resolution via product page](#)

Mechanism of Action of Ferric Citrate.



[Click to download full resolution via product page](#)

Experimental Workflow of a Key Phase 3 Ferric Citrate Trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ferric citrate controls phosphorus and delivers iron in patients on dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of ferric citrate hydrate compared with sodium ferrous citrate in Japanese patients with iron deficiency anemia: a randomized, double-blind, phase 3 non-inferiority study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Citrate Reduces Intravenous Iron and Erythropoiesis-Stimulating Agent Use in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferric Citrate (Auryxia) for the Treatment of Hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [evaluating the cost-effectiveness of ferric citrate in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078767#evaluating-the-cost-effectiveness-of-ferric-citrate-in-clinical-trials>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)